molecular formula C15H24ClNO3 B4020588 2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride

2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride

Cat. No.: B4020588
M. Wt: 301.81 g/mol
InChI Key: ZFXWQDWRZXQQQH-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its diethylamino group, which imparts basicity, and its phenoxyacetate moiety, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride typically involves the reaction of 2-(2-methylphenoxy)acetic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the acid and the hydroxyl group of the alcohol. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with acidic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyacetate moiety may also interact with hydrophobic regions of biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate
  • 2-(Diethylamino)ethyl 2-(2-chlorophenoxy)acetate
  • 2-(Diethylamino)ethyl 2-(2-methoxyphenoxy)acetate

Uniqueness

2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)10-11-18-15(17)12-19-14-9-7-6-8-13(14)3;/h6-9H,4-5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXWQDWRZXQQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)COC1=CC=CC=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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